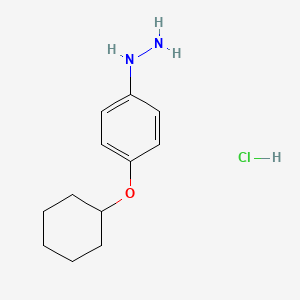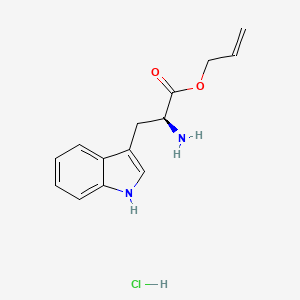
(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride
Overview
Description
The compound “(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride” is a chemical compound with a molecular weight of 205.3 . It is a powder in its physical form .
Molecular Structure Analysis
The molecular structure of the compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The InChI code for the compound is1S/C13H19NO/c14-10-11-6-8-13 (9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 . Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 352.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 64.0±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Biological and Environmental Sensing
Hydrazine derivatives, including compounds related to (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride, have been used to develop fluorescent probes for biological and environmental sensing. These probes are designed to detect hydrazine, a highly active alkali with applications in the chemical industry, pharmaceutical manufacturing, and agricultural production. The development of a ratiometric fluorescent probe utilizing dicyanoisophorone and 4-bromobutyryl moiety demonstrates the ability of these compounds to sense hydrazine via an intramolecular charge transfer pathway. Such probes have applications in the quantitative determination of hydrazine in environmental water systems and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Serotonin Antagonism and Anxiolytic Activities
Some derivatives of hydrazine have been studied for their potential as serotonin antagonists and anxiolytic agents. Research into N-(p-substituted phenyl)-4-cyanopyrrolidin-3-ones and their corresponding hydrazines has led to the synthesis of heterocyclic compounds with significant activities compared to standard drugs used for these purposes. This indicates potential applications in the development of new therapeutic agents targeting serotonin receptors and anxiety disorders (Abdalla, Abdel-Wahab, & Amr, 2008).
Development of Antimicrobial and Anti-inflammatory Agents
Hydrazine derivatives have been utilized in synthesizing a variety of compounds with antimicrobial and anti-inflammatory properties. For example, synthesis involving cyclohexanone and substituted benzaldehyde has yielded novel 7-(substituted benzylidene)-3-(substituted phenyl)-2-(substituted)-3, 3a, 4, 5, 6, 7-hexahydro-2H-indazole derivatives with significant activity against Multi Drug Resistant bacteria (Wasi, Sharma, Gupta, & Intodia, 2013).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4-cyclohexyloxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h6-9,11,14H,1-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSNZOOFHFAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)







![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)




